molecular formula C13H18O3 B12797085 2-(2,4-Diethylphenoxy)propanoic acid CAS No. 92156-89-3

2-(2,4-Diethylphenoxy)propanoic acid

Cat. No.: B12797085
CAS No.: 92156-89-3
M. Wt: 222.28 g/mol
InChI Key: QMAJEBAMAUMPBE-UHFFFAOYSA-N
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Description

2-(2,4-Diethylphenoxy)propanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a propanoic acid group attached to a phenoxy ring substituted with ethyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Diethylphenoxy)propanoic acid typically involves the reaction of 2,4-diethylphenol with a suitable propanoic acid derivative. One common method is the esterification of 2,4-diethylphenol with ethyl 2-chloropropionate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions, followed by hydrolysis of the ester to yield the desired acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The process typically includes steps such as esterification, hydrolysis, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Diethylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,4-Diethylphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide or plant growth regulator.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Diethylphenoxy)propanoic acid depends on its specific application. In biological systems, it may act by interfering with specific enzymes or receptors, leading to changes in cellular processes. For example, as a herbicide, it may inhibit key enzymes involved in plant growth, leading to the death of targeted weeds. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propanoic acid: A similar compound with chlorine substituents instead of ethyl groups.

    2-(2,4-Dimethylphenoxy)propanoic acid: A compound with methyl groups instead of ethyl groups.

    2-(2,4-Diethylphenoxy)acetic acid: A compound with an acetic acid group instead of a propanoic acid group.

Uniqueness

2-(2,4-Diethylphenoxy)propanoic acid is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

92156-89-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(2,4-diethylphenoxy)propanoic acid

InChI

InChI=1S/C13H18O3/c1-4-10-6-7-12(11(5-2)8-10)16-9(3)13(14)15/h6-9H,4-5H2,1-3H3,(H,14,15)

InChI Key

QMAJEBAMAUMPBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(C)C(=O)O)CC

Origin of Product

United States

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